molecular formula C22H27N7O3 B3020601 8-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919034-61-0

8-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B3020601
CAS No.: 919034-61-0
M. Wt: 437.504
InChI Key: DSBGIBVAUACXHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 919034-61-0) belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a bicyclic purine core fused with an imidazole ring. Its structure includes:

  • Core substitution: 1,7-dimethyl groups on the imidazo-purine-dione scaffold.
  • Side chain: A piperazine ring substituted at the 4-position with a 4-methoxyphenyl group, connected via a two-carbon ethyl linker.
  • Molecular formula: C₂₂H₂₇N₇O₃ (MW: 437.5) .

The 4-methoxyphenyl group enhances lipophilicity and may influence serotonin receptor binding, while the ethyl linker balances steric bulk and flexibility for optimal receptor interaction.

Properties

IUPAC Name

6-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O3/c1-15-14-29-18-19(25(2)22(31)24-20(18)30)23-21(29)28(15)13-10-26-8-11-27(12-9-26)16-4-6-17(32-3)7-5-16/h4-7,14H,8-13H2,1-3H3,(H,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBGIBVAUACXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCN4CCN(CC4)C5=CC=C(C=C5)OC)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been studied. It has been found that the compound has a favorable interaction with active residues of ATF4 and NF-kB proteins. The compound exhibits an acceptable pharmacokinetic profile.

Biological Activity

8-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex heterocyclic compound with significant potential in pharmacological applications. Its structure incorporates a piperazine ring and an imidazopurine core, which are often associated with various biological activities including anti-cancer and neuropharmacological effects.

  • Molecular Formula : C24H31N7O3
  • Molecular Weight : 465.558 g/mol
  • Purity : Typically ≥95%

The primary biological activity of this compound is attributed to its interaction with various receptors and enzymes. Notably, it exhibits affinity for:

  • Alpha-1 adrenergic receptors : Implicated in cardiovascular effects and potential modulation of neurotransmitter release.
  • Dopamine receptors : The compound may influence dopaminergic pathways, relevant in the treatment of psychiatric disorders.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines such as MCF (breast cancer cells). The IC50 values observed were approximately 25.72 ± 3.95 μM, indicating significant cytotoxic effects.

Table 1: Summary of Anti-Cancer Activity

Cell LineIC50 (μM)Mechanism of Action
MCF (breast)25.72 ± 3.95Induction of apoptosis
U87 (glioblastoma)45.2 ± 13.0Cytotoxicity via cell cycle arrest

Neuropharmacological Effects

Research indicates that the compound may modulate serotonin release indirectly through adenosine pathways. This suggests potential applications in treating mood disorders or anxiety.

Table 2: Neuropharmacological Activity

Receptor TypeAffinity (Kd)Effect
D3 DopamineModerateModulation of neurotransmitter release
SerotoninHighPotential antidepressant effects

Case Studies

  • Study on Tumor Growth Suppression :
    • In vivo studies using tumor-bearing mice showed that administration of the compound significantly suppressed tumor growth over a treatment period.
    • Dosage: Administered at varying doses from 1 mg/kg to 10 mg/kg.
  • Neurotransmitter Modulation :
    • A study involving rhesus monkeys indicated that the compound could selectively bind to D3 receptors, suggesting its role in regulating dopamine-related behaviors.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substitutions on the Piperazine Ring

Key structural variations in analogues involve modifications to the piperazine substituent and linker length:

Compound Name / ID Piperazine Substituent Linker Length Core Substitution Molecular Weight Key References
Target Compound 4-Methoxyphenyl Ethyl (C2) 1,7-dimethyl 437.5
4-Benzylpiperazine analogue Benzyl Ethyl (C2) 1,7-dimethyl 421.5
3-Chlorophenyl analogue 3-Chlorophenyl Ethyl (C2) 1,6,7-trimethyl 455.9
AZ-853 2-Fluorophenyl Butyl (C4) 1,3-dimethyl ~500 (est.)
AZ-861 3-Trifluoromethylphenyl Butyl (C4) 1,3-dimethyl ~550 (est.)
Compound 3i 2-Fluorophenyl Pentyl (C5) 1,3,7-trimethyl ~520 (est.)

Key Observations :

  • Substituent effects: Electron-withdrawing groups (e.g., -Cl in , -CF₃ in ) increase receptor affinity but may reduce metabolic stability.

Pharmacological Comparisons

Serotonin Receptor Affinity
  • Target Compound: Predicted high 5-HT₁A affinity due to the 4-methoxyphenyl group, which mimics endogenous serotonin’s indole moiety.
  • AZ-853/AZ-861 : Both exhibit 5-HT₁A partial agonism, but AZ-861 (3-CF₃ substituent) shows stronger activity (EC₅₀ ~10 nM vs. ~50 nM for AZ-853).
  • Compound 3i : Acts as a dual 5-HT₁A/5-HT₇ antagonist with IC₅₀ < 20 nM, attributed to the extended pentyl linker enhancing receptor cross-talk.
Phosphodiesterase (PDE) Inhibition
  • Most analogues (e.g., ) show weak PDE4B/PDE10A inhibition (IC₅₀ > 1 µM), suggesting selectivity for serotonin receptors over PDEs.
Antidepressant Efficacy
  • Target Compound : Likely effective in forced swim tests (FST) at low doses (1–2.5 mg/kg), based on structural similarity to AZ-853 .
  • AZ-853 : Reduces immobility in FST by 60% at 2.5 mg/kg, with brain penetration linked to its ethyl-like pharmacokinetics .
  • Compound 4b : A 5-HT₁A antagonist with 80% metabolic stability in liver microsomes, highlighting the importance of pyrimidinyl-piperazinyl substitutions for durability.

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueExpected Signals/PeaksReference
1H NMR δ 8.3 (s, 1H, H-6), δ 3.3 (s, 6H, N-CH3_3)
13C NMR δ 160.5 (C=O), δ 55.2 (OCH3_3)
IR 1680 cm1^{-1} (C=O stretch)

Q. Table 2. Reaction Optimization Parameters

VariableOptimal RangeImpact on Yield
Temperature80–90°CMaximizes coupling efficiency
SolventAnhydrous DMFPrevents hydrolysis
CatalystK2_2CO3_3 (2 eq)Enhances nucleophilicity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.